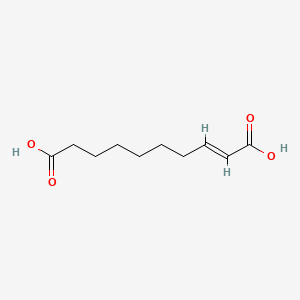

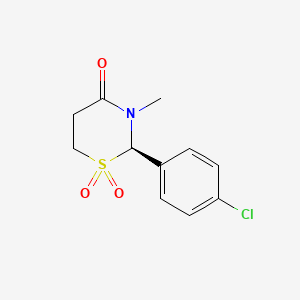

![molecular formula C20H22N2O3 B1235317 methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)

methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

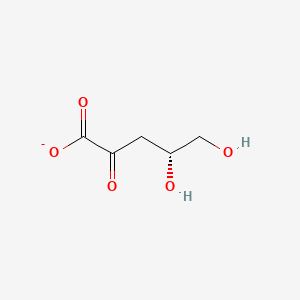

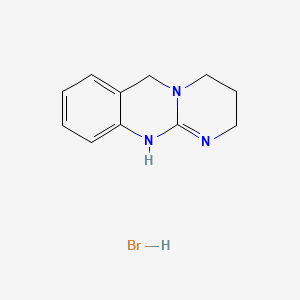

Picrinine is a bio-active alkaloid belonging to the akuammiline family. It was first discovered in 1965 from the leaves of Alstonia scholaris, a medicinal tree native to West Africa . This compound is known for its highly complex, cage-like molecular structure, which includes a furoindoline core fused to a densely functionalized cyclohexyl ring . Picrinine exhibits significant anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme .

Preparation Methods

The total synthesis of picrinine involves a series of intricate steps. The synthetic route typically begins with the preparation of enal, followed by the formation of tricyclic cyclopentene . Key steps include Fischer indolization and the formation of the furoindoline core. The final stages involve a series of delicate transformations to complete the total synthesis .

Chemical Reactions Analysis

Picrinine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include osmium tetroxide (OsO4), sodium periodate (NaIO4), and triphosgene . For example, the oxidation of picrinine using osmium tetroxide and sodium periodate results in the formation of a key intermediate, which is then further transformed into the final product . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups attached to the core structure .

Scientific Research Applications

Picrinine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex alkaloid synthesis . In biology and medicine, picrinine has shown potential as an anti-inflammatory agent due to its ability to inhibit the 5-lipoxygenase enzyme . Additionally, it has been investigated for its antitussive, antiasthmatic, and expectorant properties . In industry, picrinine’s unique structure makes it a valuable compound for the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

The mechanism of action of picrinine involves the inhibition of the 5-lipoxygenase enzyme, which plays a key role in the inflammatory response . By inhibiting this enzyme, picrinine reduces the production of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and arthritis . The molecular targets of picrinine include the active site of the 5-lipoxygenase enzyme, where it binds and prevents the enzyme from catalyzing the formation of leukotrienes .

Comparison with Similar Compounds

Picrinine is unique among alkaloids due to its complex molecular structure and potent biological activity. Similar compounds include other akuammiline alkaloids such as strictamine, picralinal, and 19-epi-scholaricine . These compounds share structural similarities with picrinine but differ in their specific functional groups and biological activities . For example, strictamine has shown antiviral activity comparable to acyclovir, while picralinal and 19-epi-scholaricine have demonstrated inhibitory effects on the Nuclear Factor-kappa B (NF-κB) pathway .

Properties

Molecular Formula |

C20H22N2O3 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

InChI |

InChI=1S/C20H22N2O3/c1-3-11-10-22-15-8-12(11)17(18(23)24-2)19-9-16(22)25-20(15,19)21-14-7-5-4-6-13(14)19/h3-7,12,15-17,21H,8-10H2,1-2H3/b11-3+ |

InChI Key |

BDXYPHKGNUGUFG-QDEBKDIKSA-N |

SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |

Isomeric SMILES |

C/C=C/1\CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)C(=O)OC |

Synonyms |

picrinine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1235258.png)